An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(6-fluoropyridin-3-yl)propanoate
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(6-fluoropyridin-3-yl)propanoate
This guide provides a detailed analysis of the expected spectroscopic data for ethyl 3-(6-fluoropyridin-3-yl)propanoate, a compound of interest in contemporary chemical research and drug development. Given the absence of publicly available experimental spectra, this document serves as a predictive reference, grounded in established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The insights herein are designed to assist researchers in the identification, characterization, and quality control of this and structurally related molecules.
Introduction: The Significance of Spectroscopic Analysis
Ethyl 3-(6-fluoropyridin-3-yl)propanoate is a heterocyclic compound incorporating a fluorinated pyridine ring and an ethyl ester moiety. Such structures are prevalent in medicinal chemistry and materials science, making their unambiguous characterization paramount.[1][2] Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure, confirm purity, and identify functional groups. This guide will systematically predict and interpret the key features of the ¹H NMR, ¹³C NMR, IR, and MS spectra of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[3][4] By analyzing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), we can deduce the connectivity and spatial arrangement of atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of ethyl 3-(6-fluoropyridin-3-yl)propanoate is expected to exhibit five distinct signals, each corresponding to a unique set of protons in the molecule. The predicted chemical shifts (δ), multiplicities, and integration values are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for Ethyl 3-(6-fluoropyridin-3-yl)propanoate
| Signal | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| a | -CH₃ (ethyl) | ~1.2 | Triplet | 3H | Shielded aliphatic protons, split by the adjacent -CH₂- group. |
| b | -CH₂- (ester) | ~2.6 | Triplet | 2H | Adjacent to the electron-withdrawing carbonyl group, resulting in a downfield shift. Split by the other -CH₂- group. |
| c | -CH₂- (pyridine) | ~2.9 | Triplet | 2H | Adjacent to the aromatic pyridine ring, leading to a downfield shift. Split by the -CH₂- group of the ester. |
| d | -CH₂-O- | ~4.1 | Quartet | 2H | Deshielded due to the adjacent oxygen atom. Split by the terminal -CH₃ group. |
| e | H-5 (pyridine) | ~7.8 | Multiplet | 1H | Aromatic proton deshielded by the ring current and influenced by both the nitrogen and fluorine atoms. |
| f | H-4 (pyridine) | ~8.1 | Multiplet | 1H | Aromatic proton deshielded by the ring current and adjacent to the nitrogen atom. |
| g | H-2 (pyridine) | ~8.4 | Doublet | 1H | The most deshielded aromatic proton due to its proximity to the electronegative nitrogen atom. |
Causality Behind Experimental Choices: The choice of a standard deuterated solvent, such as chloroform-d (CDCl₃), is crucial for acquiring a high-resolution spectrum.[5] The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The predicted values are based on established correlation tables and the known electronic effects of substituents on aromatic rings.[6]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information on the carbon framework of the molecule. We anticipate eight distinct signals, corresponding to each unique carbon atom.
Table 2: Predicted ¹³C NMR Data for Ethyl 3-(6-fluoropyridin-3-yl)propanoate
| Signal | Assignment | Predicted δ (ppm) | Rationale |
| 1 | -CH₃ (ethyl) | ~14 | Typical chemical shift for a terminal methyl group in an ethyl ester. |
| 2 | -CH₂- (ester) | ~30 | Aliphatic methylene carbon adjacent to the pyridine ring. |
| 3 | -CH₂- (pyridine) | ~35 | Aliphatic methylene carbon adjacent to the carbonyl group. |
| 4 | -CH₂-O- | ~61 | Methylene carbon attached to the ester oxygen, significantly deshielded. |
| 5 | C-3 (pyridine) | ~125 | Aromatic carbon bearing the propanoate substituent. |
| 6 | C-5 (pyridine) | ~122 (doublet) | Aromatic carbon coupled to the fluorine atom, resulting in a doublet. |
| 7 | C-4 (pyridine) | ~140 (doublet) | Aromatic carbon coupled to the fluorine atom. |
| 8 | C-2 (pyridine) | ~148 | Aromatic carbon adjacent to the nitrogen atom. |
| 9 | C-6 (pyridine) | ~163 (doublet) | Aromatic carbon directly bonded to fluorine, showing a large downfield shift and C-F coupling. |
| 10 | C=O (ester) | ~172 | Carbonyl carbon of the ester, highly deshielded. |
Expertise & Experience: The prediction of C-F coupling is a key aspect of interpreting the ¹³C NMR spectrum of fluorinated compounds. The magnitude of the coupling constant (J-coupling) can provide additional structural confirmation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[7][8]
Table 3: Predicted Key IR Absorptions for Ethyl 3-(6-fluoropyridin-3-yl)propanoate
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |
| ~1735 | C=O stretch (ester) | Strong | Characteristic, sharp absorption for a saturated ester carbonyl.[9] |
| ~1600, ~1470 | C=C and C=N stretch (pyridine ring) | Medium to Strong | Typical absorptions for the aromatic pyridine ring. |
| ~1250 | C-O stretch (ester) | Strong | Strong absorption associated with the C-O single bond of the ester. |
| ~1100 | C-F stretch | Strong | Characteristic absorption for an aryl-fluoride bond. |
| 2850-3000 | C-H stretch (aliphatic) | Medium | Absorptions corresponding to the sp³ C-H bonds of the ethyl and propanoate chain. |
| ~3050 | C-H stretch (aromatic) | Weak to Medium | Absorptions for the sp² C-H bonds on the pyridine ring. |
Trustworthiness: The presence of these key bands in an experimental spectrum would provide strong evidence for the proposed structure. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.[10]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.[11]
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 197.08. The molecular ion peak is expected to be observed, corresponding to the molecular weight of the compound (C₁₀H₁₂FNO₂).
-
Major Fragmentation Pathways: The fragmentation of ethyl 3-(6-fluoropyridin-3-yl)propanoate will likely proceed through several key pathways.[12][13]
-
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z = 152.
-
McLafferty Rearrangement: While less common for ethyl esters compared to longer chain esters, a McLafferty rearrangement could lead to a characteristic fragment.
-
Cleavage of the bond between the pyridine ring and the propanoate side chain: This would generate a fluoropyridinylmethyl cation at m/z = 112.
-
Fragmentation of the pyridine ring: The stable aromatic ring may undergo characteristic fragmentation patterns, including the loss of HCN.[14]
-
Visualizing Fragmentation
The following diagram illustrates the predicted major fragmentation pathways.
Caption: Predicted major fragmentation pathways for ethyl 3-(6-fluoropyridin-3-yl)propanoate.
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities. Assign the chemical shifts in both ¹H and ¹³C spectra based on correlation tables and predictive software.
IR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared.
-
Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Caption: General experimental workflows for spectroscopic analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of ethyl 3-(6-fluoropyridin-3-yl)propanoate. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized protocols, offers a valuable resource for researchers working with this compound. The principles and interpretation strategies outlined here are broadly applicable to the characterization of other novel organic molecules.
References
Sources
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- 5. hmdb.ca [hmdb.ca]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
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- 13. GCMS Section 6.14 [people.whitman.edu]
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